molecular formula C19H21NO4 B2525797 2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid CAS No. 2248330-54-1

2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid

Cat. No.: B2525797
CAS No.: 2248330-54-1
M. Wt: 327.38
InChI Key: CVRHPYPHFNAVDR-UHFFFAOYSA-N
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Description

2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.38. The purity is usually 95%.
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Scientific Research Applications

Oxidative Cleavage and Intermediate Formation

Studies on oxidative cleavage of acetylenic hydrocarbons, including compounds similar to 2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid, have provided evidence for α-dicarbonyl compounds as intermediates. These findings highlight the role of specific chemical structures in the formation of oxidative cleavage products of the CC triple bond, emphasizing the complex chemical behavior of benzoic acid derivatives under oxidation conditions (Rao & Pritzkow, 1987).

Host-Guest Complexation

Research into the complexation of aromatic carboxylic acids by β-cyclodextrins has shed light on the interactions between benzoic acid derivatives and host molecules. This work is crucial for understanding the solubility, stability, and potential applications of these compounds in aqueous solutions, which could have implications for their use in various scientific and industrial processes (Kean et al., 1999).

Methoxycarbonylation of Alkynes

The methoxycarbonylation of alkynes, catalyzed by palladium complexes, leads to the formation of unsaturated esters or cascade reactions to α,ω-diesters. This research highlights the utility of benzoic acid derivatives in catalyzing chemical transformations, offering insights into synthetic strategies for producing valuable chemical products (Magro et al., 2010).

Carboxypeptidase A Inhibition

Investigations into the inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues, including those related to benzoic acid derivatives, have contributed to our understanding of enzyme inhibition mechanisms. This research has potential implications for the development of novel therapeutic agents (Galardy & Kortylewicz, 1984).

Mechanism of Action

Properties

IUPAC Name

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-8-10-14(11-9-13)15-6-4-5-7-16(15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRHPYPHFNAVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.